molecular formula C9H14O2 B13314084 2-[(1Z)-3,3-Dimethylcyclopentylidene]acetic acid

2-[(1Z)-3,3-Dimethylcyclopentylidene]acetic acid

Cat. No.: B13314084
M. Wt: 154.21 g/mol
InChI Key: MVDUIDSCBIQDSS-ALCCZGGFSA-N
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Description

2-[(1Z)-3,3-Dimethylcyclopentylidene]acetic acid is a cyclopentane-derived carboxylic acid characterized by a conjugated (1Z)-cyclopentylidene group and a carboxylic acid moiety.

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

(2Z)-2-(3,3-dimethylcyclopentylidene)acetic acid

InChI

InChI=1S/C9H14O2/c1-9(2)4-3-7(6-9)5-8(10)11/h5H,3-4,6H2,1-2H3,(H,10,11)/b7-5-

InChI Key

MVDUIDSCBIQDSS-ALCCZGGFSA-N

Isomeric SMILES

CC1(CC/C(=C/C(=O)O)/C1)C

Canonical SMILES

CC1(CCC(=CC(=O)O)C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1Z)-3,3-Dimethylcyclopentylidene]acetic acid typically involves the reaction of cyclopentanone with isobutylmagnesium bromide to form 3,3-dimethylcyclopentanol. This intermediate is then subjected to dehydration to yield 3,3-dimethylcyclopentene. The final step involves the addition of acetic acid to the double bond in the presence of a suitable catalyst to form the desired product.

Industrial Production Methods

Industrial production of 2-[(1Z)-3,3-Dimethylcyclopentylidene]acetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(1Z)-3,3-Dimethylcyclopentylidene]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines and alcohols can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of esters or amides.

Scientific Research Applications

2-[(1Z)-3,3-Dimethylcyclopentylidene]acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(1Z)-3,3-Dimethylcyclopentylidene]acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Cyclopentane/Acetic Acid Motifs

a) 2-[(1R,2R)-3-Oxo-2-[(2Z)-Pent-2-en-1-yl]cyclopentyl]acetic Acid (CAS: 59366-47-1)
  • Structure : Features a 3-oxo cyclopentane ring with a (2Z)-pentenyl substituent and acetic acid group.
  • Key Differences : The presence of a ketone (3-oxo) and an alkenyl chain alters polarity and hydrogen-bonding capacity compared to the dimethyl-substituted cyclopentylidene in the target compound.
  • Relevance : Demonstrates how substituents on the cyclopentane ring influence molecular conformation and intermolecular interactions .
b) 2-(5-Cyclohexyl-3-Isopropylsulfanyl-1-Benzofuran-2-yl)Acetic Acid
  • Structure : Combines a benzofuran ring with cyclohexyl and isopropylsulfanyl groups, linked to acetic acid.
  • The sulfur-containing substituent enhances lipophilicity .
c) Olopatadine Hydrochloride
  • Structure: A tricyclic dibenzooxepin derivative with a (1Z)-3-(dimethylamino)propylidene group and acetic acid.
  • Key Differences: The larger tricyclic framework and dimethylamino group confer histamine H1 receptor antagonism, highlighting the role of extended conjugation in pharmacological activity .

Functional Analogs with (1Z)-Configuration and Acetic Acid

a) MK-231 (Sulindac)
  • IUPAC Name : 2-[(1Z)-5-Fluoro-1-[(4-Methanesulfinylphenyl)methylidene]-2-Methyl-1H-Inden-3-yl]Acetic Acid
  • Key Differences : Incorporates a fluoro-substituted indene ring and a methanesulfinylphenyl group, enhancing anti-inflammatory activity via COX inhibition. The indene system provides rigidity compared to the flexible cyclopentylidene .
b) {[(1Z)-2-Hydroxy-5-(Methylsulfanyl)-3-Oxopent-1-en-1-yl]Oxy}Phosphonic Acid
  • Structure: A phosphonic acid derivative with a (1Z)-configured enol ether and methylsulfanyl group.

Degradation Products and Stability Considerations

Acetic acid derivatives, such as dehydroascorbic acid and 2,3-dihydroxypropanal, are common degradation products under thermal stress .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Key Substituents Biological/Physical Properties Applications/Notes References
2-[(1Z)-3,3-Dimethylcyclopentylidene]acetic acid C₉H₁₂O₂ (1Z)-cyclopentylidene, dimethyl Conformational rigidity Research (hypothetical)
MK-231 (Sulindac) C₂₀H₁₇FO₃S Fluoro-indene, methanesulfinylphenyl COX inhibition, anti-inflammatory Pharmaceutical (Arthritis)
2-(5-Cyclohexyl-3-Isopropylsulfanyl-1-Benzofuran-2-yl)Acetic acid C₁₉H₂₄O₃S Benzofuran, isopropylsulfanyl Lipophilic, stable crystal packing Material science, antimicrobial studies
2-[(1R,2R)-3-Oxo-2-[(2Z)-Pent-2-en-1-yl]cyclopentyl]Acetic acid C₁₂H₁₈O₃ 3-Oxo, (2Z)-pentenyl Polar, hydrogen-bonding Metabolic intermediate research

Research Findings and Implications

  • Stereochemical Impact : The (1Z)-configuration in cyclopentylidene/acetic acid derivatives enforces planar geometry, favoring interactions with hydrophobic pockets in enzymes or receptors .
  • Substituent Effects : Electron-withdrawing groups (e.g., sulfinyl in MK-231) enhance pharmacological activity, while bulky alkyl groups (e.g., dimethyl in the target compound) may improve metabolic stability .
  • Crystallography : Compounds like the benzofuran derivative exhibit stable dimeric structures via O–H···O hydrogen bonds, suggesting similar packing behavior in cyclopentylidene analogs .

Biological Activity

2-[(1Z)-3,3-Dimethylcyclopentylidene]acetic acid is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H16O2
  • Molecular Weight : 168.24 g/mol
  • IUPAC Name : 2-[(1Z)-3,3-Dimethylcyclopentylidene]acetic acid
  • Canonical SMILES : CC(C)(C)C1=CC=C(C(=O)O)C=C1

Antimicrobial Properties

Research indicates that 2-[(1Z)-3,3-Dimethylcyclopentylidene]acetic acid exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting metabolic pathways essential for bacterial survival.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in animal models. Studies suggest that it inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation markers in tissues. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Anticancer Activity

Preliminary research has indicated that 2-[(1Z)-3,3-Dimethylcyclopentylidene]acetic acid may possess anticancer properties. In vitro assays showed that the compound can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy. Further studies are needed to elucidate the specific pathways involved.

The biological activities of 2-[(1Z)-3,3-Dimethylcyclopentylidene]acetic acid are attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation : It could modulate receptor activity related to pain and inflammation.
  • Cell Cycle Arrest : Evidence suggests that it may interfere with the cell cycle in cancer cells, leading to reduced proliferation.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of 2-[(1Z)-3,3-Dimethylcyclopentylidene]acetic acid against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

Study 2: Anti-inflammatory Activity

In a murine model of arthritis, administration of the compound led to a marked decrease in paw swelling and histological signs of inflammation. Cytokine levels (IL-6, TNF-alpha) were significantly reduced compared to controls.

Study 3: Anticancer Potential

In vitro studies on human breast cancer cell lines revealed that treatment with 2-[(1Z)-3,3-Dimethylcyclopentylidene]acetic acid resulted in a dose-dependent increase in apoptosis markers (caspase activation) and a decrease in cell viability.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against E. coli, S. aureus
Anti-inflammatoryReduced cytokine levels in arthritis model
AnticancerInduced apoptosis in breast cancer cells

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